

Parvoline: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Parvoline

Cat. No.: B072401

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For researchers, scientists, and drug development professionals, **Parvoline**, chemically known as 2-ethyl-3,5-dimethylpyridine, presents a valuable scaffold for the synthesis of complex molecular architectures.^[1] This pyridine derivative, with its unique substitution pattern, offers distinct steric and electronic properties that make it a significant intermediate in medicinal chemistry and materials science.^[1]

Parvoline is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of **Parvoline** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	1123-96-2	^[2] ^[3]
Molecular Formula	C ₉ H ₁₃ N	^[2] ^[3] ^[4]
Molecular Weight	135.21 g/mol	^[2] ^[3] ^[4]
Boiling Point	198 °C	^[3]
Density	0.913 g/cm ³	^[3]
Flash Point	65 °C	^[3]

Applications in Synthesis and Drug Development

Parvoline's primary utility lies in its role as a precursor in the synthesis of more complex heterocyclic compounds.^[1] Its applications span various areas of chemical research, with a notable presence in the development of potential therapeutic agents.

Synthesis of Nicotine Analogs

One of the key applications of **Parvoline** is in the synthesis of nicotine analogs. The pyridine ring of **Parvoline** can be reduced to a piperidine structure through catalytic hydrogenation, yielding 2-ethyl-3,5-dimethylpiperidine. This resulting compound serves as a valuable intermediate in the creation of various pharmaceutical compounds, including analogs of nicotine.^[1]

Development of MMP-13 Inhibitors with Anticancer Activity

Recent studies have highlighted the use of dimethylpyridine-3-carboxamide derivatives, which can be synthesized from **Parvoline** precursors, as selective inhibitors of matrix metalloproteinase 13 (MMP-13). These derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.^[5]

Experimental Protocols

While specific, detailed protocols for the use of **Parvoline** are often proprietary or published within specific research articles, the following sections outline general synthetic methodologies based on available literature.

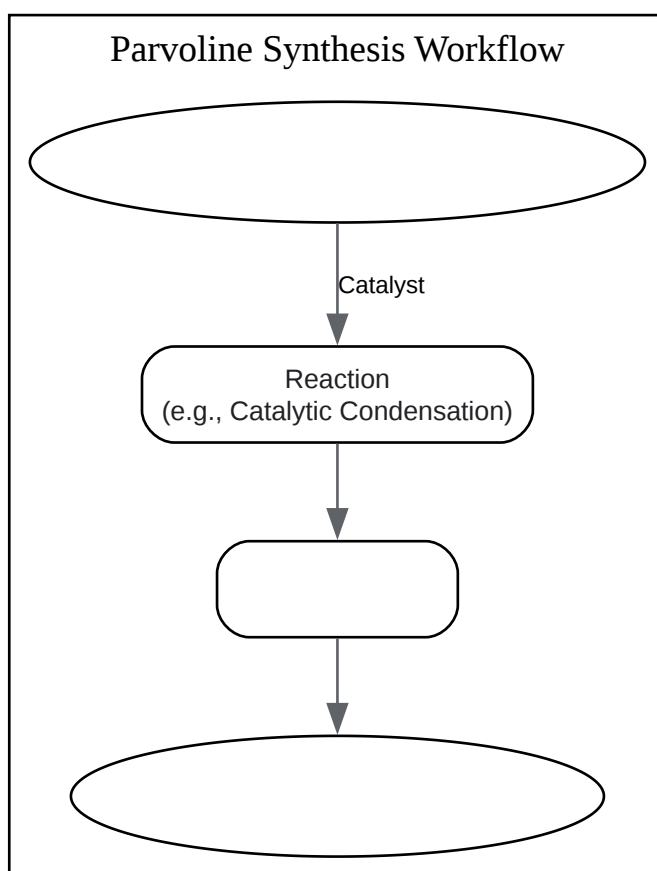
Protocol 1: Synthesis of 2-ethyl-3,5-dimethylpyridine (Parvoline)

Several methods for the synthesis of **Parvoline** have been described, including:

- **Cobalt Phosphate-Catalyzed Condensation:** This industrial method involves the gas-phase condensation of propionaldehyde with ammonia over a cobalt phosphate catalyst.^[1]

- Zeolite-Catalyzed Synthesis: The reaction of propanal with ammonia over a hierarchical H-Ymmm zeolite has shown high selectivity for 2-ethyl-3,5-dimethylpyridine.[1]
- Palladium-Catalyzed Heterocyclization: Allylamine, cyclopropylamine, and diallylamine can undergo disproportionation and heterocyclization in the presence of palladium catalysts to yield **Parvoline**. [6]

A representative experimental workflow for the synthesis of **Parvoline** is depicted below.



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Caption: A generalized workflow for the synthesis of **Parvoline**.

Protocol 2: Reduction of **Parvoline** to 2-ethyl-3,5-dimethylpiperidine

The reduction of the pyridine ring in **Parvoline** is a key step in the synthesis of its derivatives.

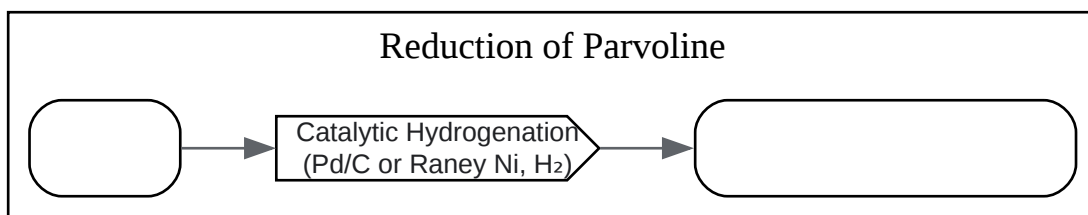
Materials:

- 2-ethyl-3,5-dimethylpyridine (**Parvoline**)
- Palladium on carbon (Pd/C) or Raney nickel catalyst
- Solvent (e.g., ethanol)
- Hydrogen gas

Procedure:

- In a suitable reaction vessel, dissolve **Parvoline** in the chosen solvent.
- Add the catalyst (Pd/C or Raney nickel) to the solution.
- Pressurize the vessel with hydrogen gas (typically 1–10 atm).
- Heat the reaction mixture to a temperature between 50 to 150°C.[1]
- Monitor the reaction progress until the pyridine ring is fully reduced.
- Upon completion, carefully filter the catalyst from the reaction mixture.
- Purify the resulting 2-ethyl-3,5-dimethylpiperidine, typically by distillation.

The logical relationship for this reduction process is illustrated in the following diagram.



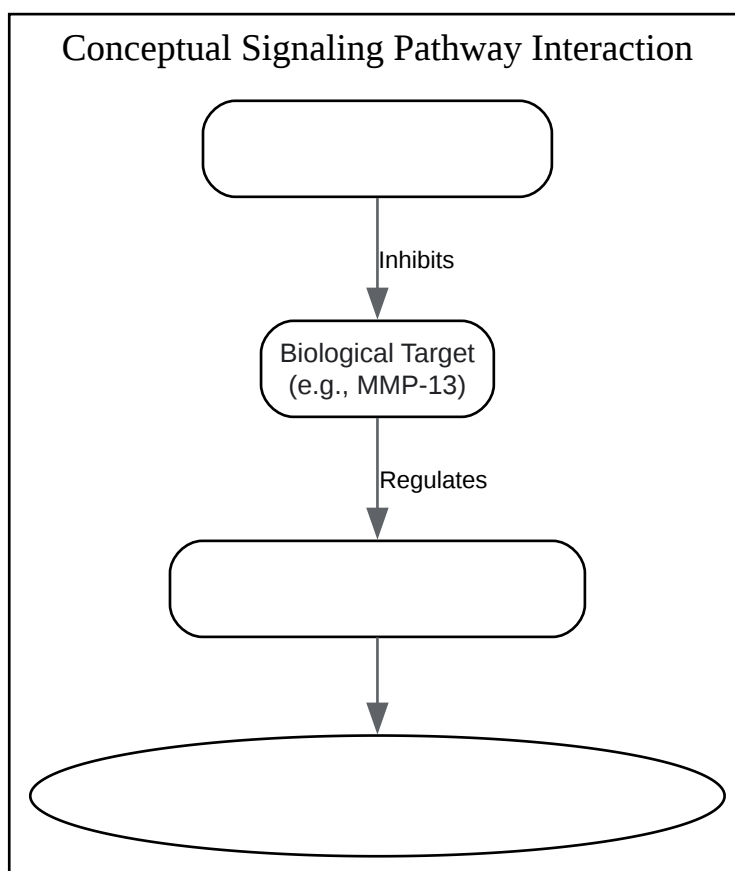
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Caption: The reduction of **Parvoline** to its piperidine derivative.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest the involvement of **Parvoline** itself in specific signaling pathways. Its primary role is established as a synthetic intermediate. However, the derivatives synthesized from **Parvoline**, such as the aforementioned MMP-13 inhibitors, would be expected to interact with and modulate specific biological pathways, such as those involved in cancer progression and tissue remodeling.[5] The investigation of the precise mechanisms and pathway interactions of these derivatives remains an active area of research.

The general process of how a **Parvoline**-derived inhibitor might interact with a signaling pathway is conceptualized below.



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Caption: A conceptual diagram of a **Parvoline** derivative inhibiting a biological target.

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